N,N-diallyl-4-methylbenzenesulfonamide
Overview
Description
N,N-Diallyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₇NO₂S and a molecular weight of 251.35 g/mol . It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group attached to the benzene ring, which is further substituted with a sulfonamide group. This compound is typically found as a colorless or white to yellow powder, crystals, or liquid .
Scientific Research Applications
Chemistry:
Cross-linking Agent: Used in the synthesis of cross-linked polymers to improve their thermal and mechanical properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique structural features.
Industry:
Polymer Industry: Utilized in the production of high-performance polymers and resins.
Material Science: Employed in the development of advanced materials with enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-diallyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with diallylamine .
Reaction Conditions: The reaction is usually carried out in the presence of a base such as or to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-diallyl-4-methylbenzenesulfonamide can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Polymerization Reactions: The compound can act as a cross-linking agent in polymerization reactions, enhancing the thermal stability and mechanical properties of polymers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Transition metal catalysts such as palladium or ruthenium complexes.
Major Products:
Epoxides: Formed from the oxidation of allyl groups.
Substituted Sulfonamides: Formed from nucleophilic substitution reactions.
Cross-linked Polymers: Formed from polymerization reactions.
Mechanism of Action
The mechanism of action of N,N-diallyl-4-methylbenzenesulfonamide is primarily based on its ability to participate in various chemical reactions due to the presence of reactive allyl groups and the sulfonamide moiety. The allyl groups can undergo polymerization and cross-linking reactions, while the sulfonamide group can engage in nucleophilic substitution reactions . These properties make it a versatile compound in both synthetic and industrial applications.
Comparison with Similar Compounds
N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but with ethyl groups instead of allyl groups.
N,N-Diallyl-4-toluenesulfonamide: Similar structure but with a toluene ring instead of a benzene ring.
Uniqueness:
Properties
IUPAC Name |
4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXHMBXWZHCSMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325916 | |
Record name | N,N-diallyl-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50487-72-4 | |
Record name | 50487-72-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 50487-72-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-diallyl-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diallyl-4-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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